molecular formula C3H4N2OSe B14218920 2-Amino-1,3-selenazol-4-ol CAS No. 832133-92-3

2-Amino-1,3-selenazol-4-ol

Cat. No.: B14218920
CAS No.: 832133-92-3
M. Wt: 163.05 g/mol
InChI Key: BBBQJOFNYASSCW-UHFFFAOYSA-N
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Description

2-Amino-1,3-selenazol-4-ol is a organoselenium compound belonging to the 1,3-selenazole family, a class of heterocycles recognized for their significant potential in medicinal chemistry and materials science. Selenazole derivatives have been extensively investigated as useful synthetic tools and have demonstrated biologically significant antibiotic, cancerostatic, and superoxide anion scavenging activities . Researchers value this compound for its unique electronic properties conferred by the selenium atom, which can be utilized in the development of novel materials. The 2-amino-1,3-selenazole scaffold is typically synthesized via Hantzsch-type cyclization reactions, and modern, eco-friendly synthetic protocols have been developed for related analogs, including solvent-free methods that offer rapid reaction times and excellent yields . The structure of this compound, featuring multiple functional groups, makes it a versatile building block or intermediate for further chemical derivatization. It is strictly for use in laboratory research settings. This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

832133-92-3

Molecular Formula

C3H4N2OSe

Molecular Weight

163.05 g/mol

IUPAC Name

2-amino-1,3-selenazol-4-ol

InChI

InChI=1S/C3H4N2OSe/c4-3-5-2(6)1-7-3/h1,6H,(H2,4,5)

InChI Key

BBBQJOFNYASSCW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C([Se]1)N)O

Origin of Product

United States

Synthetic Methodologies for 2 Amino 1,3 Selenazol 4 Ol and Its Structural Analogues

Classical Hantzsch-Type Condensation Approaches

The Hantzsch condensation, a cornerstone in the synthesis of thiazole (B1198619) and selenazole rings, remains a widely employed method. This approach typically involves the reaction of a selenium-containing nucleophile with a bifunctional electrophile.

Reaction of Selenourea (B1239437) with α-Halogenated Carbonyl Compounds

The most common and direct route to the 2-aminoselenazole core is the reaction of selenourea with an α-halogenated carbonyl compound. nih.gov To specifically synthesize 2-amino-1,3-selenazol-4-ol, the corresponding α-halo-α'-hydroxy ketone would be the ideal substrate, though the more stable tautomer, 2-amino-1,3-selenazolidin-4-one, is often the product isolated. The reaction is more frequently reported with α-haloesters or α-haloacetyl halides, which yield the 4-oxo derivative. For instance, the condensation of selenourea with derivatives of chloroacetic acid can lead to the formation of the 2-imino-1,3-selenazolidin-4-one ring system. researchgate.net

The general mechanism involves the initial nucleophilic attack of the selenium atom of selenourea on the carbon bearing the halogen, followed by an intramolecular cyclization and dehydration to form the selenazole ring. The reaction conditions can be varied, often conducted in refluxing ethanol (B145695) or other polar solvents.

Table 1: Examples of Hantzsch-Type Synthesis of 2-Aminothiazol-4-one Analogues

α-Halocarbonyl CompoundThiourea (B124793)/SelenoureaSolventConditionsProductYield (%)Reference
Ethyl 2-chloro-2-phenylacetateThioureaEthanolReflux5-Phenyl-2-amino-4-thiazolinone- researchgate.net
Ethyl 2-chloro-3-(4-(2-phenylpropan-2-yloxy)phenyl)propanoateThiourea--2-aminothiazol-4(5H)-one derivative- researchgate.net
Monochloroacetic acidThioureaWaterReflux2-imino-4-thiazolidinoneHigh google.com

Note: Data for selenazole synthesis is limited; thiazole analogues are presented as representative examples.

Utilization of Selenosemicarbazides with α-Halogenocarbonyl Derivatives

An alternative to selenourea is the use of selenosemicarbazides. The reaction with α-halogenocarbonyl compounds proceeds in a similar fashion to the Hantzsch synthesis, yielding 2-hydrazinyl-1,3-selenazoles. While not directly producing a 2-amino group, the resulting hydrazinyl group can be a precursor or a desired functionality in its own right for further chemical modifications.

Advanced and Environmentally Conscious Synthetic Protocols

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These "green" approaches aim to reduce reaction times, minimize the use of hazardous solvents, and simplify purification processes.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. The synthesis of 2-aminoselenazoles and their thiazole counterparts has been successfully achieved using this technology. The reaction of a ketone, iodine, and thiourea or selenourea under microwave irradiation provides a rapid and efficient route to the desired heterocycles. nih.govresearchgate.netjusst.org This method is considered a green chemistry approach due to its efficiency and reduced energy consumption compared to conventional heating. nih.gov

Table 2: Microwave-Assisted Synthesis of 2-Aminothiazole (B372263) Analogues

KetoneThiourea/Selenourea & IodineConditionsProductYield (%)Reference
o-ChloroacetophenoneThiourea, IodineMicrowave Irradiation4-(o-chlorophenyl)-2-aminothiazoleHigh nih.gov
Substituted KetonesThiourea, IodineMicrowave Irradiation (170 W, 5-15 min)2-Aminothiazole derivativesGood to High jusst.org

Solvent-Free and Green Chemistry Approaches

In line with the principles of green chemistry, solvent-free reaction conditions are highly desirable. The synthesis of 2-aminothiazole derivatives has been reported to proceed efficiently under solvent-free conditions, often with microwave irradiation. researchgate.net This approach not only reduces environmental impact but also simplifies the work-up procedure, as the product can often be isolated by simple filtration or washing. The use of non-toxic and recyclable catalysts is another hallmark of green synthesis. For example, the synthesis of 2-aminothiazoles has been achieved using trichloroisocyanuric acid (TCCA) as a green supplier of halogen ions, replacing more toxic reagents like iodine. rsc.org

β-Cyclodextrin Catalyzed Reactions

β-Cyclodextrin, a cyclic oligosaccharide, has gained attention as a supramolecular catalyst in organic synthesis, particularly in aqueous media. It is believed to act as a microreactor, bringing the reactants together within its hydrophobic cavity and facilitating the reaction. The synthesis of 2-amino-4-substituted-1,3-selenazoles has been reported to be catalyzed by β-cyclodextrin in water at moderate temperatures. nih.gov This methodology avoids the use of organic solvents and high temperatures, making it an environmentally friendly and convenient option. nih.gov While specific examples for the synthesis of this compound using this method are not detailed in the literature, the principle is applicable to the synthesis of its structural analogues.

Table 3: β-Cyclodextrin Catalyzed Synthesis of 2-Aminoselenazole Analogues

α-HaloketoneSelenoureaCatalystSolventConditionsProductYield (%)Reference
α-BromoketonesSelenoureaβ-CyclodextrinWater50 °C2-amino-4-substituted-1,3-selenazoles86-95 nih.gov

One-Pot and Multicomponent Condensation Strategies

The synthesis of 2-amino-1,3-selenazole derivatives has been significantly advanced through the development of one-pot and multicomponent reactions, which offer efficiency and atom economy. A notable approach is a transition metal-free, base-promoted multicomponent reaction. nih.gov This method involves the nucleophilic addition of amines to an isoselenocyanate formed in situ, followed by a Michael addition reaction, to afford a series of 2-amino-1,3-selenazole derivatives. nih.gov

Another efficient one-pot method involves the reaction of ketones, iodine, and selenourea. nih.gov In this process, α-iodoketones are generated in situ and subsequently undergo cyclization with selenourea to yield the corresponding 2-amino-1,3-selenazoles in moderate to high yields. nih.gov A sequential one-pot multicomponent reaction has also been described where an amidinoselenourea, synthesized from an isoselenocyanate and an N,N-diethyl-amidine, reacts with various halomethylene compounds. This strategy produces 2-amino-1,3-selenazole derivatives in yields ranging from 65–89%. researchgate.net

Microwave-assisted synthesis has further streamlined these processes. Primary and secondary alcohols can be converted into 2-amino-1,3-selenazoles under microwave irradiation. acs.orgnih.gov This one-pot protocol uses trichloroisocyanuric acid (TCCA) as both an oxidant and a chlorine source, with TEMPO as a co-oxidant, to convert the alcohol to an intermediate that then reacts with a selenium surrogate to form the selenazole ring. acs.orgnih.gov The entire transformation can be completed within 25–45 minutes. nih.gov

Table 1: Examples of One-Pot and Multicomponent Syntheses

Reactants Method Product Yield (%) Reference
Isoselenocyanate, N,N-diethyl-amidine, Halomethylene compounds Sequential one-pot multicomponent reaction 2-Amino-1,3-selenazole derivatives 65-89 researchgate.net
Ketones, Iodine, Selenourea One-pot reaction with in situ α-iodoketone formation 2-Amino-1,3-selenazoles Moderate to High nih.gov
Alcohols, TCCA, TEMPO, Selenourea Microwave-assisted one-pot synthesis 2-Amino-1,3-selenazoles - acs.orgnih.gov

Directed Synthesis of Functionalized 1,3-Selenazoles

Preparation of 4,5-Disubstituted 2-Amino-1,3-selenazoles

The synthesis of 4,5-disubstituted 2-amino-1,3-selenazoles can be achieved through methods such as the selenocyanative cyclization of enamino esters and enaminones. This specific strategy allows for the controlled introduction of substituents at both the 4- and 5-positions of the selenazole ring, leading to a diverse range of functionalized compounds. researchgate.net

Integration of the 2-Amino-1,3-selenazole Moiety into Amino Acid Derivatives

An efficient one-pot synthesis has been developed to create 2-amino-1,3-selenazole derivatives from amino acids protected with Fmoc, Boc, or Z groups. mdpi.comnih.gov The process begins with the conversion of the N-protected amino acid into a diazomethyl ketone. This intermediate is then treated with hydrobromic acid (HBr) to yield the corresponding bromomethyl ketone in near-quantitative amounts within 10 minutes. nih.gov The subsequent reaction of this N-protected bromomethyl ketone with selenourea in acetone, facilitated by ultrasonication, produces the desired 2-amino-1,3-selenazole analogues of the amino acids in high yields of 80-90%. mdpi.comnih.gov

Cyclization of Selenoamides with α-Haloketones

A foundational and widely used method for synthesizing 1,3-selenazoles is the Hantzsch-type condensation, which involves the cyclization of selenoamides or selenoureas with α-haloketones. nih.govmdpi.com This reaction was first demonstrated in 1889 through the condensation of selenourea or phenylselenourea with chloroacetone (B47974) or 2-bromoacetophenone (B140003). nih.gov

This versatile two-component cyclization allows for the preparation of a wide variety of substituted 1,3-selenazoles. For instance, 2,4-diaryl-1,3-selenazoles are synthesized by reacting primary aryl selenoamides with α-haloketones in refluxing ethanol, achieving yields between 89% and 99%. mdpi.comnih.gov The necessary selenoamides can be prepared from aromatic nitriles using Woollins' reagent or from the reaction of nitriles with P₂Se₅. mdpi.comresearchgate.net The resulting selenoamides are then reacted with α-bromoketones at room temperature or under reflux to yield the functionalized 1,3-selenazoles. mdpi.comresearchgate.netirapa.org The yields for these cyclizations are generally high, often ranging from 53% to 99%. mdpi.com

Table 2: Synthesis of 1,3-Selenazoles via Selenoamide Cyclization

Selenium Source α-Halocarbonyl Product Type Yield (%) Reference
Phenylselenourea Chloroacetone / 2-Bromoacetophenone 2-Amino-1,3-selenazoles - nih.gov
Aryl Selenoamides α-Haloketones 2,4-Diaryl-1,3-selenazoles 89-99 mdpi.comnih.gov
Selenoamides (from nitriles + P₂Se₅) α-Bromoketones Functionalized 1,3-selenazoles 53-99 mdpi.com
Arylselenoureas 2-Haloketones 2-Arylamino-1,3-selenazoles Generally High nih.gov

Reactions of N,N-Disubstituted Selenoureas with Acetylenedicarboxylates

A direct route to 2-amino-5-carbonylmethylene-4,5-dihydro-1,3-selenazol-4-ones involves the reaction of N,N-disubstituted selenoureas with acetylenedicarboxylates. clockss.org When N,N-disubstituted selenoureas are reacted with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in ethanol at room temperature, the corresponding 2-amino-5-methoxycarbonylmethylene-4,5-dihydro-1,3-selenazol-4-ones are formed in high yields (84-90%). clockss.org

Similarly, reacting these selenoureas with acetylenedicarboxylic acid results in the formation of 2-amino-5-carboxymethylene-4,5-dihydro-1,3-selenazol-4-ones, also in high yields. clockss.org This method provides a straightforward synthesis for this class of functionalized selenazoles without the need for a catalyst. clockss.org

Table 3: Products from the Reaction of N,N-Disubstituted Selenoureas (1) with Acetylenedicarboxylates (2)

Selenourea (1) Substituent Acetylenedicarboxylate (2) Product (3) Yield (%) Reference
N,N-Dimethyl Dimethyl acetylenedicarboxylate 2-Dimethylamino-5-methoxycarbonylmethylene-4,5-dihydro-1,3-selenazol-4-one 84 clockss.org
N,N-Diethyl Dimethyl acetylenedicarboxylate 2-Diethylamino-5-methoxycarbonylmethylene-4,5-dihydro-1,3-selenazol-4-one 90 clockss.org
Piperidino Dimethyl acetylenedicarboxylate 5-Methoxycarbonylmethylene-2-piperidino-4,5-dihydro-1,3-selenazol-4-one 88 clockss.org
Morpholino Dimethyl acetylenedicarboxylate 5-Methoxycarbonylmethylene-2-morpholino-4,5-dihydro-1,3-selenazol-4-one 86 clockss.org
Piperidino Acetylenedicarboxylic acid 5-Carboxymethylene-2-piperidino-4,5-dihydro-1,3-selenazol-4-one 91 clockss.org

Reactivity Profile and Chemical Transformations of the 2 Amino 1,3 Selenazol 4 Ol Scaffold

Electrophilic Substitution and Functionalization at the C5-Position

The C5-position of the 2-amino-1,3-selenazol-4-ol ring is highly susceptible to electrophilic attack, making it a prime site for functionalization. mdpi.comnih.gov This reactivity allows for the introduction of halogens, nitro groups, and various carbon-based substituents.

Halogenation Reactions (e.g., Bromination, Iodination, Chlorination)

Halogenation at the C5-position of 2-amino-1,3-selenazole derivatives is a well-established transformation. mdpi.comnih.gov

Bromination: Direct bromination of 2-amino-1,3-selenazoles can be achieved using bromine in a suitable solvent. For instance, the hydrobromide salt of a 2-amino-1,3-selenazole can be brominated at the C5-position using bromine in carbon tetrachloride. nih.gov However, in some cases, attempted bromination of 2-arylamino-1,3-selenazoles with elemental bromine only results in the formation of the hydrobromide salt. nih.gov A more effective method involves the use of N-bromosuccinimide (NBS) as the bromine source, which provides the corresponding 5-bromo-selenazoles in high yields. nih.gov

Iodination: Similar to bromination, direct iodination with elemental iodine may not be efficient, sometimes leading only to the hydroiodide salt. nih.gov The use of N-iodosuccinimide (NIS) as an iodine source has proven to be a more successful strategy, affording 5-iodo-selenazoles in high yields. nih.gov

Chlorination: Chlorination at the C5-position can be accomplished using reagents like phenyliodine dichloride (PhICl₂). nih.gov

The table below summarizes various halogenation reactions on the 2-amino-1,3-selenazole scaffold.

Halogenating AgentResulting Functional GroupReference
Bromine (Br₂) in CCl₄5-Bromo nih.gov
N-Bromosuccinimide (NBS)5-Bromo nih.gov
N-Iodosuccinimide (NIS)5-Iodo nih.gov
Phenyliodine dichloride (PhICl₂)5-Chloro nih.gov

Nitration and Diazo-Coupling Reactions

The C5-position of the 2-amino-1,3-selenazole ring can also undergo nitration and diazo-coupling reactions. mdpi.comnih.gov

Nitration: Nitration of a 2-diethylamino-1,3-selenazole derivative has been demonstrated using a mixture of sulfuric acid and nitric acid (H₂SO₄/HNO₃). nih.gov This introduces a nitro group (-NO₂) at the C5-position.

Diazo-Coupling: Diazo-coupling reactions involve the reaction of a diazonium salt with an activated aromatic or heterocyclic ring. For the 2-amino-1,3-selenazole system, a 2-diethylamino derivative has been shown to undergo diazo-coupling with phenyl diazonium chloride. nih.gov This reaction results in the formation of an azo compound with the phenylazo group attached to the C5-position.

Condensation with Aldehydes and Related Reactions

The C5-position of certain 2-amino-1,3-selenazole derivatives can participate in condensation reactions with aldehydes. For example, a 2-diethylamino-1,3-selenazole condenses with benzaldehyde (B42025) in the presence of zinc chloride (ZnCl₂) as a catalyst. nih.gov This reaction leads to the formation of the corresponding carbinol, where the hydroxyphenylmethyl group is attached to the C5-position of the selenazole ring. nih.gov

Transformations of the 2-Amino Group

The 2-amino group of the this compound scaffold is another key site for chemical modification, allowing for various N-functionalizations. nih.gov

N-Acetylation and Other N-Functionalizations

N-Acetylation: The 2-amino group can be readily acetylated. mdpi.comnih.gov A common method involves heating the parent 2-amino-1,3-selenazole compound in acetic anhydride (B1165640) for a short period. nih.gov This reaction introduces an acetyl group (-COCH₃) onto the nitrogen atom of the amino group, forming an N-acetyl derivative. The formation of the acetamide (B32628) can be confirmed by spectroscopic methods like NMR. nih.gov In some instances, N-acetylation is performed for characterization purposes, and the resulting derivatives can be isolated as stable salts. mdpi.comnih.gov

The table below provides an overview of N-acetylation of the 2-amino-1,3-selenazole scaffold.

ReagentFunctional Group IntroducedReference
Acetic AnhydrideAcetyl (-COCH₃) nih.gov

Other N-Functionalizations: Beyond simple acetylation, the 2-amino group can undergo other functionalizations. For example, treatment of a 2-amino-1,3-selenazole with Boc₂O in the presence of DMAP leads to the N-Boc protected product. arkat-usa.org

Metallation Reactions and Organometallic Derivatives

While less common than electrophilic substitution or N-functionalization, metallation of the 2-amino-1,3-selenazole scaffold to form organometallic derivatives has been explored. mdpi.com The specific details of these reactions, including the metals and reagents used, are an area of ongoing research. The formation of such derivatives opens up possibilities for further cross-coupling reactions and the synthesis of more complex molecules.

Ring Transformations and Rearrangement Pathways

The 2-amino-1,3-selenazole ring system is noted for its relative stability. In many chemical modifications, such as acylation, halogenation, and metallation, the five-membered selenazole heterocycle typically remains intact. mdpi.com The geometry of the ring, including the C-Se bond distances and the angle at the selenium atom, shows little variation across these reactions, underscoring the robustness of the scaffold. mdpi.com

Despite this general stability, the potential for ring transformations and rearrangements exists, drawing parallels from the reactivity of other nitrogen-containing heterocycles. While specific examples involving the this compound core are not extensively documented, analogous reactions in related systems provide insight into plausible transformation pathways.

One such potential transformation is the Dimroth rearrangement, a well-known isomerization process in which endocyclic and exocyclic heteroatoms of a heterocyclic system switch places. wikipedia.orgnih.gov This rearrangement typically occurs under thermal or pH-mediated conditions via a ring-opening/ring-closure mechanism. wikipedia.orgnih.gov For a 2-aminoselenazole, this would involve the exocyclic amino group and the N-3 atom of the selenazole ring. Although not directly reported for simple 2-aminoselenazoles, Dimroth rearrangement-based syntheses have been utilized to create complex fused systems, such as mdpi.commdpi.comselenazolo[5,4-e] mdpi.comnih.govthieme-connect.comtriazolo[1,5-c]pyrimidines, indicating the viability of such rearrangements in more complex scaffolds containing the selenazole moiety. acs.orgresearchgate.net

Another type of transformation observed in related selenium heterocycles is ring contraction. For instance, 1,3,4-6H-selenadiazines, when refluxed in glacial acetic acid, undergo extrusion of elemental selenium to yield pyrazoles. thieme-connect.com This reaction proceeds through a proposed tautomeric intermediate that, upon protonation and cyclization, facilitates the elimination of selenium. thieme-connect.com This pathway highlights a potential mode of reactivity for selenium-containing heterocycles that could lead to entirely different ring systems.

Furthermore, cascade reactions initiated by the formation of a selenazole can lead to complex fused heterocyclic systems. A notable example involves a Hantzsch-type reaction to form an intermediate vinylselenazole, which then participates in a subsequent Michael addition and intramolecular cyclization. mdpi.comnih.gov This sequence transforms the initial selenazole-containing molecule into a 2-amino-4-chromen-5(6H)-one derivative, demonstrating how the selenazole scaffold can act as an intermediate in the construction of more elaborate molecular architectures. mdpi.comnih.gov

While direct evidence for rearrangements of the this compound scaffold is limited, the established reactivity of analogous structures suggests that such transformations are chemically plausible. The table below summarizes these potential and analogous rearrangement pathways.

Table 1: Potential and Analogous Ring Transformations of Selenazole Scaffolds

Transformation Type Analogous Starting Material Reagents and Conditions Product Class Plausibility for this compound
Dimroth Rearrangement 1-Alkyl-2-iminopyrimidines; 5-Amino-1,2,3-triazoles wikipedia.org Typically thermal (e.g., boiling pyridine) or acid/base catalysis wikipedia.org Isomeric N-heterocycle Theoretically plausible; would involve interchange of the exocyclic amino group and the ring N-3 atom.
Ring Contraction via Se Extrusion 1,3,4-6H-Selenadiazines thieme-connect.com Reflux in glacial acetic acid thieme-connect.com Pyrazoles thieme-connect.com Possible under harsh conditions, leading to a deselenated, different heterocyclic core.
Cascade Reaction/Annulation Intermediate vinylselenazoles mdpi.comnih.gov Base (e.g., morpholine), reaction with a dinucleophile (e.g., dimedone) mdpi.comnih.gov Fused heterocycles (e.g., Chromenones) mdpi.comnih.gov Demonstrates that a formed selenazole ring can be a reactive intermediate for further annulations.

Spectroscopic and Structural Elucidation of 2 Amino 1,3 Selenazol 4 Ol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of 2-amino-1,3-selenazol-4-ol derivatives. By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ⁷⁷Se, researchers can piece together the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. In the context of this compound derivatives, the ¹H NMR spectra exhibit characteristic signals for the protons in the selenazole ring and any substituents.

A notable feature in the ¹H NMR spectra of some 1,3-selenazoles is the observation of satellite peaks due to the coupling between the proton at the C5 position and the ⁷⁷Se nucleus. nih.gov This H-Se coupling constant is typically around 45-48 Hz. nih.govarkat-usa.org The presence of these satellites confirms the proximity of the proton to the selenium atom in the heterocyclic ring. However, if the C5 position is substituted, for instance with a halogen, the characteristic signal for the C5-H proton and its ⁷⁷Se-satellites will be absent, confirming the substitution. nih.gov

The chemical shifts (δ) of the protons are influenced by the electronic environment. For example, in a series of 3-(2-amino-1,3-selenazol-4-yl)-2H-chromen-2-one derivatives, the protons on the chromenone and selenazole rings resonate at specific ppm values, which can be influenced by substituents on the chromenone ring. researchgate.net

¹H NMR Data for Selected 2-Amino-1,3-selenazole Derivatives

CompoundSolventKey ¹H NMR Signals (δ, ppm)J(Se-H) (Hz)
Benzyl 1-(2-amino-1,3-selenazol-4-yl)ethylcarbamateCDCl₃7.33 (s, 1H, selenazole-H5)45.4
tert-Butyl 1-(2-amino-1,3-selenazol-4-yl)-2-methylpropylcarbamateCDCl₃7.47 (s, 1H, selenazole-H5)45.1
(9H-Fluoren-9-yl)methyl (1-(2-amino-1,3-selenazol-4-yl)-2-phenylethyl)carbamateCDCl₃7.21 (s, 1H, selenazole-H5)46.5

This table presents a selection of ¹H NMR data for various 2-amino-1,3-selenazole derivatives, highlighting the chemical shift of the H5 proton of the selenazole ring and its coupling constant with the ⁷⁷Se nucleus. arkat-usa.org

In derivatives of 2-amino-1,3-selenazole, the carbon atoms of the selenazole ring (C2, C4, and C5) exhibit characteristic resonances. For instance, in a series of 3-(2-amino-1,3-selenazol-4-yl)-2H-chromen-2-one derivatives, these carbons were successfully assigned in the ¹³C NMR spectra. researchgate.net The position of these signals can be influenced by substituents on the ring. For example, the presence of a chromone (B188151) ring can cause a downfield shift of the selenazole carbon resonances. asianpubs.org

¹³C NMR Data for a Representative 2-Amino-1,3-selenazole Derivative

Carbon AtomChemical Shift (δ, ppm)
C2 (selenazole)170.6
C4 (selenazole)153.0
C5 (selenazole)105.2

This table shows the characteristic ¹³C NMR chemical shifts for the carbon atoms of the selenazole ring in tert-Butyl 1-(2-amino-1,3-selenazol-4-yl)-2-methylpropylcarbamate, dissolved in CDCl₃. arkat-usa.org

Selenium-77 Nuclear Magnetic Resonance (⁷⁷Se NMR) spectroscopy is a powerful and direct method for studying selenium-containing compounds. huji.ac.il Given that ⁷⁷Se is a spin-½ nucleus with a natural abundance of 7.63%, it provides valuable information about the electronic environment of the selenium atom in the 1,3-selenazole (B15495438) ring. huji.ac.il

The chemical shifts in ⁷⁷Se NMR spectra are highly sensitive to the nature of the substituents on the selenazole ring. researchgate.net For instance, in a series of 4-substituted-1,3-selenazol-2-amines, the ⁷⁷Se NMR signals appeared in the range of 567.1–684.2 ppm. researchgate.net It was noted that electron-withdrawing groups attached to the amine nitrogen atom resulted in significantly higher ⁷⁷Se chemical shifts compared to those with electron-donating groups. researchgate.net This indicates a strong influence of the substituents on the electronic shielding of the selenium nucleus.

⁷⁷Se NMR Chemical Shift Ranges for Selenazole Derivatives

Compound Type⁷⁷Se Chemical Shift Range (δ, ppm)
4-Substituted-1,3-selenazol-2-amines567.1–684.2
2-Dialkylamino-1,3-selenazoles528.9–575.9
2,4-Dialkyl- or 2,4-Diaryl-1,3-selenazoles657.8–767.1
5-Aminoselenazoles629.0–707.0

This table summarizes the characteristic ⁷⁷Se NMR chemical shift ranges for different classes of selenazole compounds, demonstrating the sensitivity of the selenium nucleus to its chemical environment. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and deduce the structure of this compound derivatives by analyzing their fragmentation patterns. utdallas.edu When a molecule is introduced into the mass spectrometer, it is ionized, typically by removing an electron, to form a molecular ion (M⁺). chemguide.co.uk The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

The molecular ion is often unstable and can break down into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is unique to the molecule's structure and can be used for its identification. For instance, in the mass spectra of 3-(2-amino-1,3-selenazol-4-yl)-2H-chromen-2-one derivatives, the molecular ion peaks were observed, confirming their molecular weights. researchgate.net The fragmentation of these compounds can involve cleavage of the selenazole ring or loss of substituents. unito.itnih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition of the molecule with high accuracy. arkat-usa.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. utdallas.edu When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. savemyexams.com The absorption of this radiation is detected and plotted as a spectrum, which shows characteristic bands for different functional groups. libretexts.orglibretexts.org

For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups. For example, the N-H stretching vibrations of the primary amine group (–NH₂) typically appear as two bands in the region of 3300–3500 cm⁻¹. libretexts.org In the case of 3-(2-amino-1,3-selenazol-4-yl)-2H-chromen-2-one, absorptions at 3377 and 3305 cm⁻¹ were attributed to the N-H stretching of the primary amine. researchgate.net Other characteristic absorptions include the C=O stretch of a carbonyl group (around 1700 cm⁻¹) and the C-N stretching of the amine group. researchgate.netutdallas.edu

Characteristic IR Absorption Frequencies for 2-Amino-1,3-selenazole Derivatives

Functional GroupAbsorption Range (cm⁻¹)Description
N-H Stretch (Primary Amine)3300 - 3500Two sharp bands
C=O Stretch (Carbonyl)~1700Strong, sharp peak
C-N Stretch (Amine)~1250

This table presents typical IR absorption frequencies for key functional groups found in 2-amino-1,3-selenazole derivatives. researchgate.netlibretexts.org

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

For several 2-amino-1,3-selenazole derivatives, single-crystal X-ray diffraction studies have been successfully performed to unambiguously determine their molecular structures. nih.govresearchgate.net The analysis of the crystal structure reveals the planarity of the selenazole ring and the spatial orientation of its substituents. brynmawr.edu Furthermore, it provides insights into intermolecular interactions, such as hydrogen bonding, which can influence the packing of the molecules in the crystal lattice. mdpi.comjhu.edu The structural data obtained from X-ray diffraction serves as the ultimate proof of the molecular structure and complements the information obtained from spectroscopic methods. mdpi.com

Computational and Theoretical Investigations of Selenazole Systems

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are fundamental to exploring the electronic landscape of selenazole systems. These calculations allow for a detailed analysis of electron distribution, molecular orbital energies, and the nature of chemical bonds, which collectively govern the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of selenazole derivatives. irapa.org DFT calculations can elucidate the electronic structures of these molecules, providing clarity on aspects such as their stability and reactivity. irapa.orgresearchgate.net A key part of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large HOMO-LUMO gap indicates high stability. researchgate.net For instance, in a study of a series of heterocyclic anticancer drugs, the HOMO/LUMO gap was found to differ significantly among the compounds, correlating with their properties. researchgate.netsemanticscholar.org Computational analyses of various selenazole derivatives have utilized DFT to calculate these frontier orbital energies to predict their reactivity and stability. irapa.orgresearchgate.net

Computational PropertySignificanceTypical Finding in Selenazole Systems
EHOMO (Energy of HOMO)Correlates with electron-donating ability; higher energy means a better electron donor.Relatively high, indicating potential for electron donation in chemical reactions. researchgate.net
ELUMO (Energy of LUMO)Correlates with electron-accepting ability; lower energy means a better electron acceptor.Energy level is influenced by substituents on the selenazole ring.
ΔE (HOMO-LUMO Gap)Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.netVaries based on substituents, allowing for the tuning of molecular stability. researchgate.net

The Hartree-Fock (HF) method is a foundational ab initio approach used for the structural optimization of selenazole compounds. uoradea.ro It is an approximation method for determining the wave function and energy of a quantum many-body system. wikipedia.org In practice, HF methods, often using basis sets like 6-31G*, are employed to determine equilibrium and transition-state geometries for organic and main-group inorganic molecules. uoradea.ro

For a sample of fifteen selenazole-related compounds, structural models were optimized using the restricted Hartree-Fock (RHF) method with the 6-31G* basis set in both vacuum and water environments. uoradea.ro This process involves finding the molecular geometry that corresponds to the minimum energy on the potential energy surface. Such optimizations are crucial for subsequent calculations of molecular properties and for building reliable Quantitative Structure-Property Relationship (QSPR) models. uoradea.ro While effective for determining equilibrium structures, the HF method is generally not recommended for calculations involving bond-making or bond-breaking processes. uoradea.ro

Computational studies have been instrumental in investigating the nature of nonbonded interactions between the selenium atom of the selenazole ring and nearby oxygen atoms (Se···O). acs.orgresearchgate.net These interactions, a type of chalcogen bond, are not mere consequences of steric crowding but are attractive, primarily electrostatic interactions. researchgate.netnih.gov

Molecular Modeling and Docking Studies to Elucidate Ligand-Target Interactions

Molecular docking is a computational technique frequently used to predict how a ligand, such as a 2-amino-1,3-selenazole derivative, might bind to the active site of a biological target, typically a protein or enzyme. scispace.com These studies are crucial for understanding the potential biological activity of novel compounds and for guiding drug design. researchgate.net

For various selenazole derivatives, docking studies have been performed to elucidate their interactions with targets like monoamine oxidase (MAO), cholinesterases, and the cyclooxygenase-2 (COX-2) enzyme. irapa.orgresearchgate.netfrontiersin.org For example, in a study of selenazolyl-hydrazones as potential MAO inhibitors, docking was used to identify the key amino acid residues in the enzyme's active site that interact with the ligands. frontiersin.org Similarly, docking studies on coumaryl 1,3-selenazole (B15495438) derivatives helped to understand their binding modes within the active site of cholinesterase. irapa.org These computational models can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rational basis for the observed biological activity. researchgate.netscispace.com

Quantitative Structure-Property Relationship (QSPR) and Quantitative Property-Property Relationship (QPPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Property-Property Relationship (QPPR) studies aim to find mathematical correlations between the structural or calculated properties of a series of compounds and their experimentally observed properties. uoradea.ro These models are valuable for predicting the properties of new, unsynthesized compounds.

A QPPR study was conducted on a series of fifteen selenazole-related compounds to assess the relationship between calculated quantum chemical properties and measured chromatographic data. uoradea.ro The structures of the compounds were optimized using the Hartree-Fock method (RHF/6-31G*) in both vacuum and a simulated water environment. uoradea.ro The study successfully developed linear regression models that linked calculated properties, such as the free energy of solvation, to experimental values like the logarithm of the retention factor (log k) and the chromatographic hydrophobicity index (φ0). uoradea.ro The results showed that models incorporating properties calculated in both water and vacuum environments had the best predictive performance, highlighting the additive effects of these properties. uoradea.ro

Experimental Property ModeledKey Correlated Calculated PropertiesOutcome
Logarithm of Retention Factor (log k)Properties calculated in both water and vacuum environments, including free energy of solvation.A reliable linear model was obtained, showing good predictive performance. uoradea.ro
Chromatographic Hydrophobicity Index (φ0)Properties calculated in both water and vacuum environments.A valid model with good goodness-of-fit was achieved. uoradea.ro
Specific Surface Area of the SolventVarious calculated properties.No reliable or valid model could be established. uoradea.ro

Elucidation of Reaction Mechanisms via Computational Analysis

Computational analysis is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the synthesis of 1,3-selenazole rings. The most common synthetic route is a Hantzsch-type condensation reaction between a selenium-containing nucleophile (like selenourea (B1239437) or a selenoamide) and an α-halocarbonyl compound. mdpi.commdpi.com

Computational studies can verify and provide deeper insight into the proposed reaction pathways. For the synthesis of 2,4-disubstituted 1,3-selenazoles, the mechanism is believed to proceed through the initial formation of an intermediate adduct, followed by an intramolecular cyclization and a final dehydration step to yield the aromatic selenazole ring. mdpi.com In some cases, more complex mechanisms have been proposed and investigated computationally, such as a reaction involving a polyhetero-Claisen rearrangement. mdpi.com DFT calculations have also been used to study the reaction mechanisms of related Se-N heterocycles, confirming the viability of proposed pathways and helping to understand the factors that control the reaction's outcome. researchgate.netresearchgate.net These theoretical investigations provide a step-by-step view of bond formation and cleavage, transition states, and intermediates, which is invaluable for optimizing reaction conditions and expanding the synthetic utility of these methods.

In Vitro Biological Activity Research of 2 Amino 1,3 Selenazol 4 Ol Derivatives

In Vitro Antiproliferative and Anticancer Activity Studies

Derivatives of 2-amino-1,3-selenazole have been the focus of numerous studies to evaluate their effectiveness against various cancer cell lines. This research has demonstrated that modifications to the core selenazole structure can lead to compounds with potent antiproliferative properties.

A number of novel functionalized 1,3-selenazole (B15495438) derivatives have been synthesized and evaluated for their cytotoxic effects against leukemia cell lines. researchgate.netresearchgate.net The screening of these compounds has been conducted on cell lines such as CCRF-CEM (human T-cell acute lymphoblastic leukemia) and HL-60 (human promyelocytic leukemia). researchgate.netresearchgate.net

For instance, a series of substituted selenadiazoles were tested for their antiproliferative activities against CCRF-CEM leukemia cells, among others. nih.gov While some compounds showed moderate to no activity against the leukemia line, this highlights the importance of specific structural features in determining cytotoxic efficacy. nih.gov Another study on imidazo(1,2-a) pyridine (B92270) derivatives reported cytotoxic activity against the HL-60 cell line, with IC50 values of 112.9 μg/mL and 104.3 μg/mL for two different derivatives. echemcom.com Research on stilbene (B7821643) derivatives also showed they could induce apoptosis in CCRF-CEM and HL60 cell lines. semanticscholar.org Furthermore, studies on 7-chloro-(4-thioalkylquinoline) derivatives found the CCRF-CEM cell line to be the most sensitive, with some compounds exhibiting IC50 values in the range of 0.55–2.74 µM. mdpi.com

Table 1: In Vitro Antiproliferative Activity of Selected Heterocyclic Derivatives against Leukemia Cell Lines This table is interactive. Users can sort columns by clicking on the headers.

Compound Class Cell Line Reported Activity Reference
Imidazo(1,2-a) pyridine derivative (a5) HL-60 IC50: 112.9 µg/mL echemcom.com
Imidazo(1,2-a) pyridine derivative (b5) HL-60 IC50: 104.3 µg/mL echemcom.com

The antiproliferative effects of 2-amino-1,3-selenazole derivatives have been extensively studied against a variety of carcinoma cell lines. Research has demonstrated that these compounds can exhibit significant, and sometimes selective, activity against cancers of the colon, breast, and brain. researchgate.netresearchgate.netnih.gov

In studies involving breast cancer cell lines, novel octahydropyrazin[2,1-a:5,4-a′] diisoquinoline derivatives were evaluated for their cytotoxic activity against MCF-7 and MDA-MB-231 cells, showing a dose-dependent decrease in viable cells. researchgate.net Similarly, a series of fourteen substituted selenadiazoles showed notable antiproliferative activity against MCF-7 cells, with some derivatives exhibiting nanomolar GI₅₀ values. nih.gov For example, compound 2f from this series showed a better antitumoral profile than the established drugs vinorelbine (B1196246) and paclitaxel. nih.gov Other research has focused on indenopyrimidine-2,5-dione analogs, which showed high antiproliferative activity against MCF-7 (ER+) cells but were devoid of cytotoxicity against non-cancerous HEK-293 cells. nih.gov

Selenazole derivatives have also been screened against colon carcinoma (HT-29, HCT116), and glioblastoma (U87MG) cell lines. researchgate.netresearchgate.netnih.gov One study on selenadiazoles reported moderate to inactive results against the HT-29 colon cancer line. nih.gov In contrast, other work has highlighted the potential of different derivatives against HCT116 and U87MG lines, indicating that the specific molecular structure is a key determinant of anticancer efficacy. researchgate.netresearchgate.net

Table 2: In Vitro Antiproliferative Activity of Selenazole Derivatives against Carcinoma Cell Lines This table is interactive. Users can sort columns by clicking on the headers.

Compound/Derivative Class Cell Line Reported Activity (IC50/GI₅₀) Reference
Substituted selenadiazole (2c) MCF-7 (Breast) Nanomolar GI₅₀ nih.gov
Substituted selenadiazole (2f) MCF-7 (Breast) Nanomolar GI₅₀ nih.gov
Octahydropyrazino[2,1-a:5,4-a′]diisoquinoline (Cmpd 2) MCF-7 (Breast) IC50: 21 ± 2 µM (24h) researchgate.net
Azetidin-2-one analogue (9q) MCF-7 (Breast) IC50: 10-33 nM range mdpi.com
Azetidin-2-one analogue (9q) MDA-MB-231 (Breast) IC50: 23-33 nM range mdpi.com
Selenadiazole derivatives HT-29 (Colon) Moderate to inactive nih.gov

Research into the mechanisms by which these derivatives inhibit cancer cell growth points towards the induction of apoptosis (programmed cell death) and interference with the cell cycle. For example, the cytotoxic effects of certain novel compounds have been linked to the induction of both early and late apoptosis in breast cancer cells. researchgate.net

One highly active selenadiazole derivative, 6-bromo nih.govresearchgate.netnih.govselenadiazolo[3,4-b]pyridine (2a), was found to be a potent inducer of apoptosis in MCF-7 breast cancer cells, with an effect 3.9 times higher than the control drug, camptothecin. nih.gov This compound also caused cell cycle arrest by significantly decreasing the population of cells in the G₀/G₁ phase while increasing the number of cells in the S and G₂/M phases, suggesting mitotic arrest. nih.gov Other studies have shown that some derivatives can arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization. mdpi.com The antiproliferative activity of resveratrol, a different class of compound, in MCF-7 cells has also been linked to cell cycle blockade at the S-phase and subsequent apoptosis. nih.gov This is influenced by the upregulation of tumor suppressor proteins like p21. nih.gov

In Vitro Antimicrobial Activity Research

The 1,3-selenazole scaffold is also a promising basis for the development of new antimicrobial agents. nih.gov Derivatives have been synthesized and tested against a range of pathogenic bacteria and fungi, demonstrating a broad spectrum of potential activity. nih.govmdpi.com

A series of 2-arylamino-1,3-selenazoles and their derivatives have been examined for their antibacterial activity against various bacterial strains. nih.gov For example, new ferrocenyl-containing selenazole derivatives were screened against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with some compounds showing promising activity. researchgate.net One compound, in particular, showed very good activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/ml. researchgate.net

The antimicrobial potential of heterocyclic compounds is an area of intense research due to rising antibiotic resistance. nih.govarabjchem.org Thiazole (B1198619) and thiadiazole derivatives, which are structurally related to selenazoles, have also shown significant antibacterial effects. For example, some 2-amino-1,3,4-thiadiazole (B1665364) derivatives exhibited moderate to good inhibitory activity against P. aeruginosa, S. aureus, and E. coli. nih.gov

Table 3: In Vitro Antibacterial Activity of Selected Selenazole and Related Heterocyclic Derivatives This table is interactive. Users can sort columns by clicking on the headers.

Compound/Derivative Bacterial Strain Reported Activity (MIC) Reference
Ferrocenyl selenazole (Cmpd 5) Escherichia coli 0.5 µg/ml researchgate.net
Ferrocenyl selenazole (Cmpd 5) Staphylococcus aureus 5 µg/ml researchgate.net
Ferrocenyl selenazole (Cmpd 5) Pseudomonas aeruginosa 5 µg/ml researchgate.net
Ferrocenyl selenazole (Cmpd 1, 2, 4, 12) E. coli & P. aeruginosa 5 µg/ml researchgate.net

The antifungal properties of 2-amino-1,3-selenazole derivatives are also under investigation. nih.gov Studies have shown that these compounds can be effective against various fungal pathogens, including different Candida species, which are a common cause of fungal infections in humans. researchgate.netnih.gov

For instance, 2-arylamino-1,3-selenazoles were tested against a panel of fungi, demonstrating the potential of this chemical class. nih.gov Research on related 2-amino-1,3,4-thiadiazole derivatives has shown that they can exhibit significant antifungal activity, sometimes comparable to standard drugs like griseofulvin. nih.gov The metal complexes of some of these derivatives showed enhanced antifungal activity against Aspergillus species and C. albicans when compared to the ligand alone. nih.gov Other studies have highlighted that derivatives of 1,2,4-triazole, another related heterocycle, can show excellent to moderate antifungal activity against Candida albicans. ekb.eg The search for new antifungal agents is driven by the increase in invasive fungal infections and the emergence of resistance to current medications. nih.govmdpi.com

In Vitro Antiviral Activity Investigations (e.g., HIV-1, HIV-2)

Derivatives of 1,3-selenazole have demonstrated notable antiviral properties, particularly against the human immunodeficiency virus (HIV). mdpi.com Selenazofurin, a well-known organoselenium compound and a 1,3-selenazole derivative, exhibits significant antiviral activity against a broad spectrum of both DNA and RNA viruses. mdpi.com It is considered a potent selenium-containing antiviral agent. mdpi.com

Research into 2,4-diaryl-1,3-selenazoles has also shown bioactivity against HIV-1. researchgate.net Although these derivatives did not inhibit HIV-1 replication at concentrations lower than their cytotoxic concentrations when compared to standard antiviral agents like Efavirenz, the findings still highlight the potential of the selenazole scaffold. researchgate.net Specifically, certain 1,1-dihalo-2,4-diaryl-1,3-selenazoles were tested for their anti-HIV-1 and HIV-2 activity in human T-lymphocyte (MT-4) cells. researchgate.net

Further studies on imidazo[1,2-a]pyridine-Schiff base derivatives have also been conducted to evaluate their in vitro antiviral activity against HIV-1 and HIV-2 in MT-4 cells. rsc.org One particular compound from this series displayed EC50 values of 82.02 µg/ml against HIV-1 and 47.72 µg/ml against HIV-2. rsc.org

It is important to note that while some antiretroviral drugs are effective against both HIV-1 and HIV-2, there are significant differences in their management. uw.edu For instance, non-nucleoside reverse transcriptase inhibitors (NNRTIs) are generally not effective against HIV-2. mdpi.com Integrase inhibitors, however, have shown efficacy against HIV-2 and are recommended for first-line treatment. uw.edumdpi.com

The search for new antiviral agents is ongoing, with a focus on compounds that can overcome drug resistance and offer better treatment options. mdpi.comnih.gov The exploration of diverse chemical scaffolds, including those based on 2-amino-1,3-selenazol-4-ol, contributes to this critical effort.

Table 1: In Vitro Anti-HIV Activity of Selected Selenazole Derivatives

Compound Type Virus Strain(s) Cell Line Activity Reference
2,4-Diaryl-1,3-selenazoles HIV-1, HIV-2 MT-4 Some bioactivity against HIV-1 researchgate.net
Imidazo[1,2-a]pyridine-Schiff base derivative HIV-1, HIV-2 MT-4 EC50: 82.02 µg/ml (HIV-1), 47.72 µg/ml (HIV-2) rsc.org

Research on Antioxidant Activity and Free Radical Scavenging Potential

Several studies have investigated the antioxidant properties of this compound derivatives. One study synthesized four derivatives of 3-(2-amino-1,3-selenazol-4-yl)-2H-chromen-2-ones and evaluated their free radical scavenging activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.net The results indicated that all the synthesized compounds exhibited weak free radical scavenging activity, with IC50 values ranging from 672.13 to 984.03 μM when compared to standards like gallic acid and ascorbic acid. researchgate.net

Another study involving coumaryl 1,3-selenazole derivatives also reported weak antioxidant activity based on DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. preprints.org The IC50 values for the DPPH assay were high (386.34 - 1675.71 μM) compared to gallic acid (IC50 = 9.09 µM) and ascorbic acid (IC50 = 28.43 µM). preprints.org Similarly, the ABTS assay showed IC50 values greater than 1000 µM. preprints.org

In contrast, some 2-amino-1,3-selenazole derivatives have been noted for their potential as free radical scavengers. arkat-usa.org For instance, compounds like 2-piperidino-1,3-selenazole and 4-phenyl-2-piperidino-1,3-selenazole have demonstrated strong superoxide (B77818) anion-scavenging activity. clockss.org

The antioxidant potential of these compounds is often attributed to the presence of the selenium atom, which is a key component of the antioxidant enzyme glutathione (B108866) peroxidase. mdpi.comnih.gov The structure of the derivative plays a crucial role in its antioxidant capacity. For example, in a series of substituted pyrimidines, a derivative with 3,4-dihydroxybenzylidene was found to be the most active, suggesting that the nature and position of substituents significantly influence the free radical scavenging activity. juniperpublishers.com

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase)

The inhibitory effects of this compound derivatives have been explored against various enzymes, with a notable focus on carbonic anhydrases (CAs). CAs are metalloenzymes that play crucial roles in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain cancers. nih.govmdpi.com

Studies on 1,3,5-trisubstituted-pyrazolines containing a sulfonamide group have shown inhibitory activity against human carbonic anhydrase isoenzymes hCA I and hCA II. nih.gov The inhibitory constants (Ki) for these compounds were in the nanomolar range, with some derivatives showing comparable or even better activity than the standard inhibitor Acetazolamide. nih.gov For instance, compounds with bromine or fluorine substituents were identified as lead compounds for further investigation. nih.gov

Similarly, a series of novel Mannich bases, 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones, demonstrated potent inhibition of hCA I and hCA II. tubitak.gov.tr The Ki values for these compounds against hCA II were in the range of 8.6 to 41.0 nM, which was superior to the reference compound Acetazolamide. tubitak.gov.tr These results suggest that the aminomethylation at the 3rd position of the benzoxazolone ring enhances the inhibitory activity against hCA II. tubitak.gov.tr

Research on Schiff's bases based on a quinazoline-linked benzenesulfonamide (B165840) scaffold also revealed effective inhibition of hCA I and hCA II. mdpi.com Several compounds in this series exhibited Ki values in the low nanomolar range, indicating strong inhibitory potential. mdpi.com

Table 3: Carbonic Anhydrase Inhibition by Related Heterocyclic Compounds

Compound Series Enzyme Isoform(s) Ki Values (nM) Reference
1,3,5-Trisubstituted-pyrazolines hCA I, hCA II 316.7 - 624.6 nih.gov
3-(Aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones hCA I, hCA II 8.6 - 154.0 tubitak.gov.tr

Structure-Activity Relationship (SAR) and Molecular Design for Enhanced Biological Profiles

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for understanding how different functional groups and structural modifications influence their therapeutic effects and for designing new compounds with enhanced potency and selectivity. researchgate.net

In the context of antioxidant activity, the presence and position of electron-donating groups on the aromatic rings of derivatives can significantly impact their radical scavenging potential. nih.gov For instance, in a series of substituted pyrimidines, a derivative with 3,4-dihydroxybenzylidene showed the highest activity, highlighting the importance of the hydroxyl group substitutions. juniperpublishers.com

For enzyme inhibition, particularly of carbonic anhydrase, the presence of a zinc-binding group like a sulfonamide is a key structural feature for potent inhibition. mdpi.com The nature of the substituents on the heterocyclic ring system can modulate the inhibitory activity and selectivity towards different CA isoenzymes. For example, in a series of 1,3,5-trisubstituted-pyrazolines, the presence of halogen atoms like bromine and fluorine resulted in lower Ki values, indicating stronger inhibition. nih.gov

In the design of anti-inflammatory agents based on a 1,3-thiazole scaffold, the substitution at the second position was found to be critical for biological activity. nih.gov A series with a carbalkoxy amino side chain exhibited better activity than one with a phenyl amino side chain. nih.gov This highlights how subtle changes in the molecular structure can lead to significant differences in biological outcomes.

The synthesis of novel heterocyclic compounds often involves multi-component reactions and the use of various catalysts to achieve desired structures with high yields. researchgate.netresearchgate.net The development of efficient synthetic protocols is essential for creating a diverse library of compounds for biological screening and SAR studies. arkat-usa.orgresearchgate.net By systematically modifying the structure of this compound and related heterocyclic systems, researchers aim to optimize their biological profiles for specific therapeutic applications.

Applications in Advanced Materials Science Research

Development of Optoelectronic Devices

The investigation of 2-amino-1,3-selenazole derivatives in the field of optoelectronics is an emerging area, with much of the focus on their potential nonlinear optical (NLO) properties. Organic NLO materials are crucial for applications in optical switching, signal processing, and optical storage. scirp.org The inherent charge transfer capabilities of molecules containing both electron-donating (like the amino group) and electron-accepting moieties make them suitable candidates for NLO materials. scirp.org

Research into related organic charge transfer molecular complexes, such as 2-amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000) (AMPCNB), demonstrates a common strategy in this field. scirp.org In such materials, a proton is transferred from an acidic component to a basic one, creating a salt with distinct donor and acceptor parts. scirp.org While direct studies on 2-Amino-1,3-selenazol-4-ol for optoelectronic devices are not extensively documented in the provided literature, the synthesis of various functionalized 2-amino-1,3-selenazoles suggests a foundational platform for creating materials with tailored electronic properties suitable for this purpose. nih.govmdpi.com The synthesis of 2-amino-4,5-dihydro-1,3-selenazol-4-ones, for instance, highlights the reactivity of the selenazole ring and the potential to introduce functional groups that could enhance NLO characteristics. clockss.org

Design and Synthesis of Fluorescent Probes and Imaging Agents

The selenazole framework is a valuable component in the design of fluorescent probes for detecting bioactive molecules and metal ions. The selenium atom can play a direct role in the sensing mechanism, often through a photoinduced electron transfer (PET) process which is modulated by the presence of an analyte. nih.gov

Derivatives of 2-aminoselenazole are utilized to create sophisticated sensing molecules. For example, fluorescent probes have been developed based on a 2-amino-3′-dialkylaminobiphenyl core, which undergoes condensation with dinitrogen trioxide (N₂O₃), a surrogate for nitric oxide (NO), to form a highly fluorescent benzo[c]cinnoline (B3424390) structure. rsc.org This reaction incorporates the analyte into the new fluorophore, leading to a strong fluorescent signal with minimal background from the original probe. rsc.org

The synthesis strategy often involves creating a probe with a fluorophore and a recognition unit. In the absence of the target analyte, the probe's fluorescence is "turned off" or quenched. Upon binding to the analyte, a chemical reaction, such as the oxidation of the selenium atom, can disrupt the quenching mechanism and "turn on" the fluorescence. nih.gov This principle has been used to design probes for reactive oxygen species (ROS) and various metal ions. nih.govsemanticscholar.org While many examples exist for selenium-containing heterocycles, the functional groups of this compound make it a viable starting point for such probes. The amino group, in particular, is a common reactive site for conjugation to other molecules. nih.gov

Table 1: Examples of Selenium-Based Fluorescent Probes and Their Mechanisms

Probe TypeAnalyte DetectedSensing MechanismReference
NBD-selenide ProbeHypochlorite (ClO⁻)Oxidation of selenide (B1212193) to selenoxide, which blocks the PET process and enhances fluorescence. nih.gov
Fluorescein-based SelenoprobeMercury Ions (Hg²⁺)Deselenylation reaction that releases the fluorescent fluorescein (B123965) molecule. nih.gov
2-amino-3′-dialkylaminobiphenyl coreNitric Oxide (via N₂O₃)Condensation with the analyte to form a new, highly fluorescent molecule. rsc.org
Ebselen-based ProbeHydrogen Peroxide (H₂O₂)Oxidation of the selenium moiety by ROS, leading to a strong increase in fluorescence. nih.gov

Research into Organic Dyes and Pigments

The 2-aminoselenazole core serves as a versatile building block for the synthesis of organic dyes and pigments. Its derivatives have been used to create delocalized cationic azo dyes that exhibit strong absorption in the visible and near-infrared (NIR) regions of the spectrum. researchgate.net

A key synthetic route involves the Knoevenagel condensation of an intermediate azo compound, specifically one bearing a 5-formylselenazole group, with various methylene (B1212753) bases. researchgate.net This method has been used to produce a range of dyes incorporating heterocyclic systems like indolenine, benzothiazole, benzoselenazole, and quinoline. researchgate.net

These selenazole-based dyes show interesting photophysical properties. They typically display a strong absorption band at wavelengths around 700 nm, which is a significant bathochromic (red) shift compared to their thiazole (B1198619) (sulfur-containing) analogs. researchgate.net This shift is attributed to the electronic influence of the selenium atom in the heterocyclic ring. Furthermore, many of these dyes exhibit negative solvatochromic behavior, meaning their absorption wavelength shifts to a shorter wavelength (a blue shift) as the polarity of the solvent increases. researchgate.net The synthesis of azo lake pigments also relies on coupling diazo components with couplers, a process where aminobenzenesulfonic acid derivatives are often used as the diazo component. google.com

Table 2: Spectroscopic Data for Delocalized Cationic Azo Dyes Derived from a 2-Aminoselenazole Scaffold

Methylene Base PrecursorResulting Dye StructureAbsorption Maximum (λmax) in CH₂Cl₂Molar Absorptivity (log ε)Reference
Indolenine derivativeDye 7a702 nm4.63 researchgate.net
Benzothiazole derivativeDye 7bNot specifiedNot specified researchgate.net
Benzoselenazole derivativeDye 7cNot specifiedNot specified researchgate.net
Quinoline derivativeDye 7dNot specifiedNot specified researchgate.net

Advanced Analytical and Separation Methodologies for Selenazole Compounds

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the analysis of amino acid-containing and heterocyclic compounds. scispace.comnih.gov It offers high resolution and sensitivity for separating components within a mixture. chromatographyonline.com For selenazole compounds, HPLC is employed for purity verification after synthesis and for quantitative analysis. The technique's versatility allows for the use of various stationary and mobile phases to optimize the separation of polar and nonpolar compounds. nih.govchromatographyonline.com In the context of 2-Amino-1,3-selenazol-4-ol, which possesses both a polar amino group and a heterocyclic ring system, HPLC methods can be tailored to achieve efficient separation and quantification. nih.govthermofisher.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used variant of HPLC for the analysis of selenazole derivatives. researchgate.netresearchgate.net This method is particularly valuable for assessing the lipophilicity of molecules, a critical parameter in drug design and development. chromatographyonline.comresearchgate.netmdpi.com

In RP-HPLC, a nonpolar stationary phase (commonly octadecyl-functionalized silica (B1680970), C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netnih.gov The retention time of a compound on the column is related to its hydrophobicity; more lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. researchgate.net

The lipophilicity is often expressed as the logarithm of the partition coefficient (log P), which traditionally is measured using the shake-flask method between n-octanol and water. researchgate.netmdpi.com However, RP-HPLC provides a rapid and reliable alternative for determining a chromatographic hydrophobicity index (log kw), which is the retention factor extrapolated to a mobile phase of 100% water. researchgate.netnih.gov There is often a strong linear correlation between log kw (B13871080) and log P. researchgate.netresearchgate.net

For a series of newly synthesized selenazole derivatives, studies have utilized RP-HPLC to determine their chromatographic hydrophobic index (φ₀), a parameter derived from the slope and intercept of the plot of log k vs. the concentration of the organic modifier. researchgate.net This index provides a quantitative measure of lipophilicity.

Table 1: Representative RP-HPLC Data for Lipophilicity Assessment of Selenazole Analogs This table illustrates the type of data generated in RP-HPLC studies to assess lipophilicity. The values are hypothetical for this compound and its derivatives, based on findings for related compounds. researchgate.net

CompoundRetention Factor (log k)Chromatographic Hydrophobicity Index (φ₀)Calculated log P
This compound 0.8545.21.20
Derivative A (Methylated)1.1558.91.75
Derivative B (Phenyl-substituted)1.9885.42.80
Derivative C (Halogenated)1.6572.12.45

Note: Data is illustrative. log k values are dependent on specific mobile phase composition. φ₀ and log P are calculated based on established methodologies. researchgate.net

This analytical approach overcomes many limitations of the shake-flask method, such as the requirement for high sample purity and solubility, making it an indispensable tool for characterizing compounds like this compound. researchgate.net

Other Chromatographic Techniques for Separation and Quantification

Beyond analytical HPLC, other chromatographic methods are vital for the isolation, purification, and quantification of selenazole compounds.

Column Chromatography: This is a fundamental purification technique used post-synthesis. researchgate.netarkat-usa.org For derivatives of 2-amino-1,3-selenazole, column chromatography using silica gel as the stationary phase and solvent systems like n-hexane-ethyl acetate (B1210297) or chloroform-methanol is effective for isolating the target compound from reaction byproducts and unreacted starting materials. researchgate.netarkat-usa.org The choice of eluent is critical and is tailored to the polarity of the specific selenazole derivative to achieve optimal separation.

Liquid Chromatography-Mass Spectrometry (LC-MS): For highly sensitive and specific quantification, HPLC systems are often coupled with mass spectrometers. nih.gov LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This is particularly useful for quantifying low levels of compounds in complex biological matrices. thermofisher.com For this compound, an LC-MS method would involve separating the analyte on an appropriate LC column followed by detection using a mass spectrometer, which can be set to monitor the specific mass-to-charge ratio of the target compound and its fragments, ensuring high selectivity and accuracy. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive chromatographic technique often used to monitor the progress of chemical reactions and to identify compounds present in a mixture. researchgate.net For the synthesis of selenazoles, TLC can quickly confirm the formation of the product and help in developing the optimal solvent system for purification by column chromatography.

These diverse chromatographic techniques form a comprehensive toolkit for the detailed study of this compound, from its initial purification to its in-depth property assessment. researchgate.netnih.gov

Future Research Directions and Emerging Paradigms in 2 Amino 1,3 Selenazol 4 Ol Chemistry

Innovation in Synthetic Methodologies for Accessing Diverse Derivatives

The development of novel and efficient synthetic methods is crucial for expanding the chemical space of 2-amino-1,3-selenazol-4-ol derivatives. Current research focuses on creating structurally diverse libraries of these compounds for biological screening and materials science applications.

One promising approach involves the use of multicomponent reactions (MCRs). mdpi.comnih.govnih.gov These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient route to synthesize diverse selenazole derivatives. mdpi.comnih.govnih.gov For instance, a one-pot synthesis of 2-amino-1,3-selenazole derivatives has been developed through the nucleophilic addition of amines to an in situ formed isoselenocyanate, followed by a Michael addition. nih.gov Another MCR involves the condensation of aromatic aldehydes, cyanoselenoacetamide, α-bromoketones, and dimedone to produce trisubstituted 2-amino-1,3-selenazole derivatives. mdpi.comnih.gov

Researchers are also exploring innovative catalyst systems and reaction conditions to improve yields and selectivity. The use of β-cyclodextrin as a catalyst in aqueous media represents a green chemistry approach to synthesizing 4-aryl-1,3-selenazol-2-amines. mdpi.comnih.gov Additionally, microwave-assisted synthesis in ionic liquids has emerged as a rapid and environmentally benign method for producing 2-amino-1,3-selenazoles. researchgate.net These advancements facilitate the generation of diverse derivatives with varied substitution patterns, which is essential for structure-activity relationship (SAR) studies. mdpi.comnih.govnih.gov

Synthetic Method Key Features Example Starting Materials Reported Yields
Multicomponent Reaction (MCR)One-pot synthesis, high atom economy.Aromatic aldehydes, cyanoselenoacetamide, α-bromoketones, dimedone.77-79% mdpi.comnih.gov
β-Cyclodextrin CatalysisGreen chemistry, aqueous medium.Arylacetylenes, N-bromosuccinimide, selenoureas.61-72% mdpi.comnih.gov
Microwave-Assisted SynthesisRapid, environmentally friendly, ionic liquid medium.Phenacyl bromides, selenourea (B1239437).91-97% mdpi.comresearchgate.net
Hantzsch-Type CondensationSolvent- and catalyst-free protocol.Selenourea, 2-bromoacetophenone (B140003).42-93% nih.gov

Advanced Computational Approaches for Rational Design and Mechanism Elucidation

Computational chemistry is becoming an indispensable tool in the study of this compound and its derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are being employed to investigate the structural, electronic, and spectroscopic properties of these molecules. rsc.org These computational methods allow for the rational design of new derivatives with desired properties and provide insights into reaction mechanisms. rsc.org

For example, DFT calculations can be used to predict the reactivity of different positions on the selenazole ring, guiding synthetic efforts towards specific functionalizations. rsc.org Computational studies have also been instrumental in understanding the mechanism of formation of 4-substituted-1,3-selenazol-2-amines, suggesting a pathway involving the initial addition of selenourea to an α-haloketone followed by cyclization and dehydration. nih.gov Furthermore, computational approaches can aid in the interpretation of experimental data, such as NMR spectra, by calculating theoretical chemical shifts. rsc.org The use of computational tools is expected to accelerate the discovery of new selenazole-based compounds with enhanced biological activity or material properties. rsc.orgnih.gov

Exploration of Novel Biological Targets and Mechanistic Pathways in Vitro

While the biological activities of selenazoles have been recognized, there is a continuous effort to identify novel biological targets and elucidate their mechanisms of action. nih.govresearchgate.net The 1,3-selenazole (B15495438) scaffold is present in compounds with a wide range of biological activities, including anticancer, antiviral, antibacterial, and antioxidant properties. mdpi.comnih.gov A notable example is Selenazofurin, a 1,3-selenazole derivative with significant antitumor and antiviral activity. mdpi.comnih.gov

Future research will likely focus on high-throughput screening of diverse selenazole libraries against a wide array of biological targets. nih.gov This will involve cell-based assays to identify compounds with specific phenotypic effects, followed by target deconvolution studies to pinpoint the interacting proteins. nih.gov Techniques such as affinity purification and genetic interaction mapping will be crucial in this endeavor. nih.gov Understanding the precise molecular interactions between selenazole derivatives and their biological targets will be key to designing more potent and selective therapeutic agents. For instance, some 2-arylamino-1,3-selenazoles have been shown to exhibit antimicrobial activity. mdpi.comnih.gov

Derivative Class Observed Biological Activity Potential Therapeutic Area
SelenazofurinAntitumor, Antiviral mdpi.comnih.govOncology, Virology
2-Arylamino-1,3-selenazolesAntimicrobial mdpi.comnih.govInfectious Diseases
Coumaryl 1,3-selenazolesAcetylcholinesterase Inhibition researchgate.netNeurodegenerative Diseases
2-Amino-1,3-selenazole derivativesAntioxidant researchgate.netDiseases associated with oxidative stress

Integration of Selenazoles into Emerging Functional Materials

The unique electronic and optical properties of selenium-containing heterocycles make them attractive candidates for incorporation into functional materials. researchgate.nethadziiteam.comfunctmaterials.org.ua Research in this area is exploring the potential of this compound and its derivatives in fields such as organic electronics and nanotechnology. hadziiteam.comfunctmaterials.org.uameijerlab.nl

The development of novel polymers and copolymers containing the selenazole moiety is a key area of investigation. hadziiteam.com These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. hadziiteam.comfunctmaterials.org.ua The ability to tune the electronic properties of the selenazole ring through chemical modification is a significant advantage in designing materials with specific functionalities. hadziiteam.com Furthermore, the self-assembly properties of certain selenazole derivatives could be exploited to create highly ordered nanostructures with potential applications in nanolithography and responsive materials. meijerlab.nl The journal "Functional Materials" highlights the importance of designing and studying materials with tailored properties for a wide range of technological applications. functmaterials.org.ua

Development of Sustainable and Green Chemistry Protocols for Large-Scale Synthesis

As the potential applications of this compound derivatives expand, the development of sustainable and green synthetic protocols for their large-scale production becomes increasingly important. mdpi.commdpi.com Green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions, are being integrated into the synthesis of these compounds. mdpi.com

A significant advancement in this area is the use of water as a solvent in the synthesis of 2-amino-1,3-selenazoles. mdpi.commdpi.com For example, the reaction of α-bromoketones with selenourea in the presence of β-cyclodextrin can be carried out in water at moderate temperatures. mdpi.com This approach avoids the use of volatile and toxic organic solvents. mdpi.commdpi.com Another green methodology is the use of ultrasonic irradiation, which can significantly accelerate reaction times and improve yields in aqueous media. mdpi.comnih.gov Solvent-free reactions, such as the Hantzsch-type condensation of selenourea with molten 2-bromoacetophenone, also represent a promising green alternative. nih.gov The development of these protocols is crucial for the environmentally responsible manufacturing of selenazole-based products. mdpi.com

Expansion of Multicomponent Reaction Strategies for Library Generation

Multicomponent reactions (MCRs) are a powerful tool for the rapid generation of diverse chemical libraries, which is essential for drug discovery and materials science research. mdpi.comnih.govfrontiersin.org The expansion of MCR strategies for the synthesis of this compound derivatives is a key area of future research.

Recent studies have demonstrated the feasibility of three- and four-component reactions to construct complex selenazole-containing scaffolds. mdpi.comnih.govnih.gov For example, a multicomponent condensation involving aromatic aldehydes, cyanoselenoacetamide, α-bromoketones, and dimedone has been reported to yield 2-amino-4-chromen-5(6H)-ones containing a selenazole ring. mdpi.comnih.gov Another approach involves a one-pot reaction for the synthesis of 2-amino-1,3-selenazoles via an intermediary amidinoselenourea. researchgate.net The development of new MCRs will enable the efficient synthesis of large and diverse libraries of selenazole derivatives, facilitating the exploration of their chemical and biological properties. frontiersin.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-1,3-selenazol-4-ol, and how do reaction conditions influence yield and purity?

  • Methodology : Adapt protocols from analogous sulfur-containing heterocycles (e.g., thiazoles). For example, cyclocondensation of selenourea derivatives with α-halo ketones or esters under reflux conditions in ethanol or acetonitrile. Monitor reaction progress via TLC and purify via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Purity assessment via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) is critical, as impurities can arise from selenium’s redox sensitivity .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the selenazole ring and amino group. The selenium atom induces distinct deshielding effects; compare with thiazole analogs (e.g., 1H^1H-NMR: C4-OH proton at δ 10–12 ppm) .
  • MS : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic patterns (e.g., 80Se^{80}Se/78Se^{78}Se).
  • FT-IR : Confirm NH₂ (3200–3400 cm⁻¹) and C=O (if present) stretches .

Q. What are the key solubility and stability considerations for handling this compound in aqueous/organic media?

  • Methodology : Test solubility in DMSO, DMF, and methanol (common solvents for heterocycles). Stability studies under varying pH (2–12) and temperatures (4–40°C) via UV-Vis spectroscopy. Selenium’s susceptibility to oxidation necessitates inert atmospheres (N₂/Ar) during storage .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and tautomeric equilibria of this compound?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311++G**) to model tautomeric forms (e.g., 4-ol vs. 4-one). Compare frontier molecular orbitals (HOMO/LUMO) with experimental UV spectra. Solvent effects (PCM model) can explain stability trends in polar solvents .

Q. What strategies resolve contradictions in reported biological activity data for selenium-containing heterocycles?

  • Methodology :

  • Purity Validation : Replicate assays using rigorously purified batches (≥98% by HPLC) to exclude confounding effects from byproducts .
  • Structural Analog Comparison : Benchmark against thiazole/selenazole analogs (e.g., 2-Amino-5-methyl-1,3-thiazol-4-ol ) to isolate selenium-specific effects.
  • Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to differentiate true activity from assay noise .

Q. How can this compound be functionalized for targeted pharmacological applications (e.g., antimicrobial agents)?

  • Methodology :

  • Derivatization : Introduce substituents via nucleophilic substitution (e.g., C5 position) or coupling reactions (Suzuki-Miyaura for aryl groups).
  • Pharmacophore Mapping : Align with triazole-based anti-inflammatory agents (e.g., ’s triazole design ), replacing sulfur with selenium to enhance redox-modulating activity.
  • In Silico Screening : Dock derivatives into target enzymes (e.g., tyrosinase ) using AutoDock Vina to prioritize synthesis .

Q. What analytical challenges arise in quantifying selenium content in this compound, and how are they addressed?

  • Methodology :

  • ICP-MS : Quantify total selenium with detection limits <1 ppb. Validate via standard addition to correct for matrix effects.
  • XANES/EXAFS : Probe selenium’s oxidation state and coordination environment in solid-state samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.